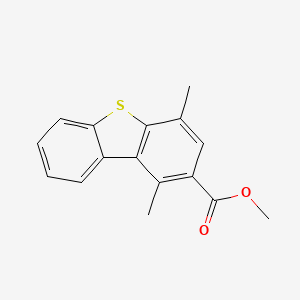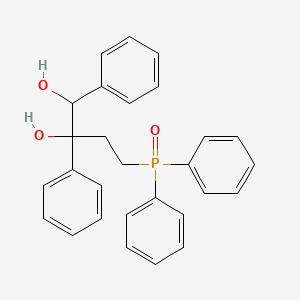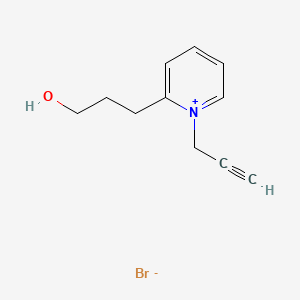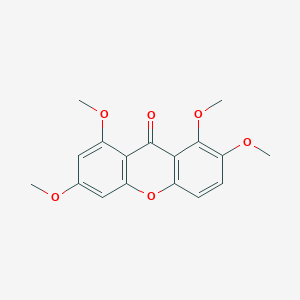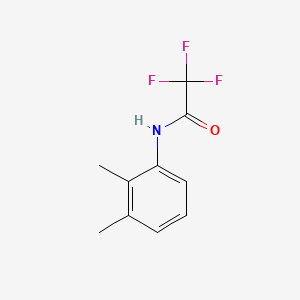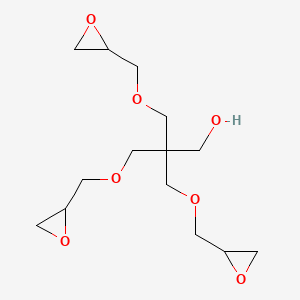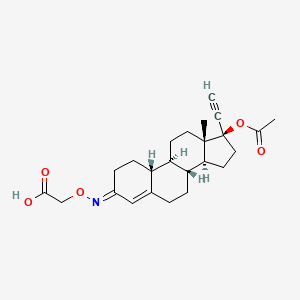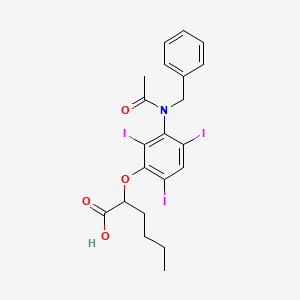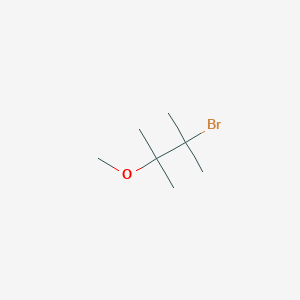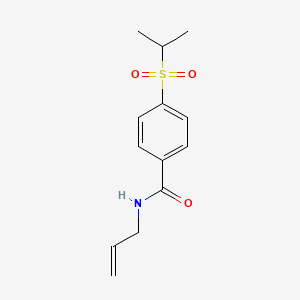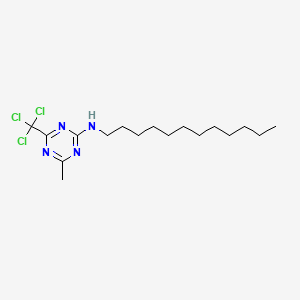
1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with a dodecyl chain, a methyl group, and a trichloromethyl group, making it a unique and versatile chemical entity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available imidates, guanidines, and amides or aldehydes.
Base-Mediated Synthesis: Cesium carbonate is used as the base in a three-component reaction to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
作用机制
The mechanism of action of 1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for other chemicals.
Uniqueness
1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long dodecyl chain enhances its hydrophobicity, making it more effective in disrupting microbial cell membranes compared to other triazine derivatives.
属性
CAS 编号 |
24803-56-3 |
|---|---|
分子式 |
C17H29Cl3N4 |
分子量 |
395.8 g/mol |
IUPAC 名称 |
N-dodecyl-4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H29Cl3N4/c1-3-4-5-6-7-8-9-10-11-12-13-21-16-23-14(2)22-15(24-16)17(18,19)20/h3-13H2,1-2H3,(H,21,22,23,24) |
InChI 键 |
HSDGYDZNUHMDIX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



